5-Bromo-1-(phenylmethyl)-1H-indazole
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-1-(phenylmethyl)-1H-indazole involves several steps. One common approach is the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile using hydrazine hydrate . Further investigations have explored novel methods for constructing benzofuran rings, including free radical cyclization cascades and proton quantum tunneling, which enable the synthesis of complex polycyclic benzofuran compounds .
Scientific Research Applications
α-Glucosidase Inhibition and Antioxidant Activity
5-Bromo-1-(phenylmethyl)-1H-indazole has been evaluated for its inhibitory effect against α-glucosidase activity and antioxidant potential. Compounds with this structure exhibited significant to moderate α-glucosidase inhibition and showed moderate to significant antigrowth effect against the breast MCF-7 cancer cell line while reducing cytotoxicity against human embryonic kidney-derived Hek293-T cells (Mphahlele et al., 2020).
Synthesis and Reactivity in Palladium Catalyzed Cross-Coupling Reactions
The compound has been studied for its reactivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These reactions are important for creating a wide range of functionalized indoles and indazoles, which are potential 5-HT receptor ligands (Witulski et al., 2005).
Regioselective Protection and Amine Coupling Reactions
In studies on protection and subsequent amine coupling reactions, 5-bromoindazoles like this compound have been shown to participate effectively. These processes lead to the generation of novel derivatives, indicating the compound's versatility in chemical synthesis (Slade et al., 2009).
Synthesis and Evaluation as Potential Analgesic Agents
Related bromo substituted indazoles have been synthesized and evaluated for their analgesic activity. This suggests the potential of this compound derivatives in developing new analgesic agents (Bachar & Lahiri, 2004).
Antibacterial Activity
Derivatives of this compound have been synthesized and screened for their antibacterial activity, underscoring the compound's potential in the development of new antibacterial agents (Brahmeshwari et al., 2014).
Role in Ring Transformation Studies
The compound's derivatives have been used in studies exploring ring transformations, indicating their utility in advanced organic synthesis and pharmacological research (Fujimura et al., 1984).
Synthesis and Characterization in AKT Inhibition Activity
A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles, including derivatives of this compound, were synthesized and evaluated for their Akt kinase activity, highlighting their potential in cancer treatment research (Gogireddy et al., 2014).
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole phytoalexins, exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and antiprotozoal activity . They also display anticancer and antiproliferative effects against human cancer cell lines .
Mode of Action
It’s known that the presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position . This could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Similar compounds, such as indole phytoalexins, are known to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have been shown to exhibit anticancer and antiproliferative effects against human cancer cell lines .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Cellular Effects
Some indazole derivatives have shown antiproliferative and cytotoxic activity against human cancer cell lines .
Temporal Effects in Laboratory Settings
Some indazole derivatives have shown stable and long-term effects on cellular function in in vitro studies .
Metabolic Pathways
Indazole derivatives are known to interact with various enzymes and cofactors, which can affect metabolic flux or metabolite levels .
Transport and Distribution
Indazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Indazole derivatives are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-benzyl-5-bromoindazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-13-6-7-14-12(8-13)9-16-17(14)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTCZZNCIPVXKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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